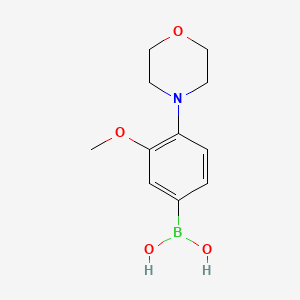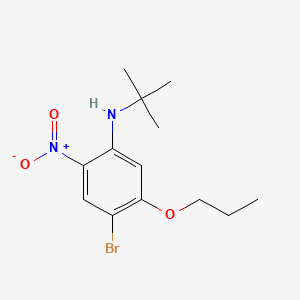
(8alpha,9S)-9-aMino-10,11-dihydro-Cinchonan-6/'-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8alpha,9S)-9-aMino-10,11-dihydro-Cinchonan-6/'-ol is a chiral molecule that has gained significant attention in the field of organic chemistry due to its potential applications in asymmetric synthesis. It is an important derivative of cinchona alkaloids and has been extensively studied for its pharmacological properties.
Aplicaciones Científicas De Investigación
Spectrum of Biological Properties
Cinchona alkaloids, including Quinine, Chichonine, Quinidine, and Cinchonidine, have been used since the 17th century for their antimalarial activity. Beyond their well-known application in treating malaria, these alkaloids exhibit a range of biological activities. Research has highlighted their potential in anti-obesity, anti-cancer, anti-oxidant, anti-inflammatory, and anti-microbial treatments. The diversity in their biological applications underscores the therapeutic potential of cinchona alkaloids in various medical fields (Gurung & De, 2017).
Pharmacodynamic Synergy and Pharmacokinetic Interactions
In the context of malaria treatment, the pharmacodynamic synergy between cinchona alkaloids and the positive interactions with other plant extracts have been observed. Such interactions enhance the efficacy of treatments, demonstrating the complex interplay between different components of medicinal plants. Additionally, pharmacokinetic interactions, such as those involving Artemisia annua, enhance the bioavailability of antimalarial compounds, showcasing the significance of combining traditional herbal remedies with modern pharmaceutical approaches (Rasoanaivo et al., 2011).
Advanced Oxidation Processes for Degradation
The application of advanced oxidation processes (AOPs) for the degradation of nitrogen-containing compounds, including those similar to cinchona alkaloids, has been explored. This research area focuses on the environmental impact and treatment of hazardous compounds, reflecting the broader applications of cinchona alkaloids beyond their therapeutic uses. AOPs present an effective method for mineralizing resistant compounds, highlighting the intersection between environmental science and pharmacology (Bhat & Gogate, 2021).
Propiedades
IUPAC Name |
4-[(S)-amino-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h3-5,7,10,12-13,18-19,23H,2,6,8-9,11,20H2,1H3/t12-,13-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMRRVJBFLHQNO-OYUDYFSCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(S)-Amino-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596716.png)
![BenzaMide, N-[(4-cyanophenyl)sulfonyl]-](/img/no-structure.png)
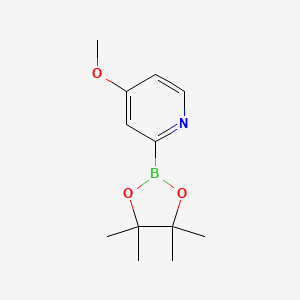

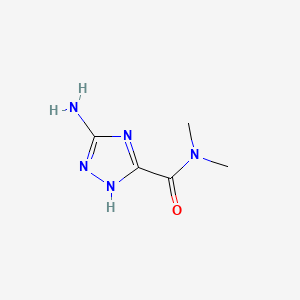
![4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B596729.png)

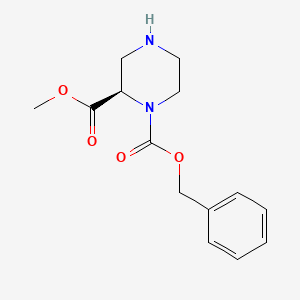
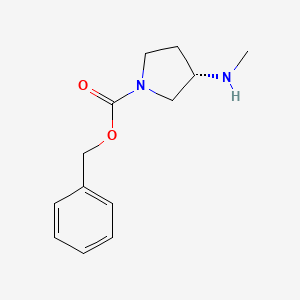
![2-[2-(3-Methoxyphenyl)Ethenyl]Phenol](/img/structure/B596733.png)
